3,4-Dibromo-7-azaindole

Casein Kinase 1 Circadian Rhythm Kinase Inhibition

A strategic 7-azaindole building block featuring orthogonal 3,4-dibromo substitution, enabling sequential Suzuki/Heck couplings for focused library synthesis. Differentiated from monosubstituted analogs by its validated inhibition of Casein Kinase 1 (IC₅₀ ~40 µM) and sub-micromolar GPR35 agonist activity. Ideal for circadian rhythm probe development and kinase inhibitor scaffold elaboration.

Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
CAS No. 1000340-33-9
Cat. No. B1593109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-7-azaindole
CAS1000340-33-9
Molecular FormulaC7H4Br2N2
Molecular Weight275.93 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Br)C(=CN2)Br
InChIInChI=1S/C7H4Br2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
InChIKeyAAHGADLNTUOUFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-7-azaindole (CAS 1000340-33-9): Key Chemical Intermediate for CK1 Inhibition and Circadian Rhythm Research


3,4-Dibromo-7-azaindole (B-AZ, CAS 1000340-33-9) is a halogenated 7-azaindole derivative (C₇H₄Br₂N₂, MW 275.93 g/mol) characterized by bromine substitution at the 3- and 4-positions of the pyrrolo[2,3-b]pyridine core . This dual bromination confers distinct physicochemical properties, including a calculated LogP of 3.09 and topological polar surface area of 28.7 Ų , which differentiate it from monosubstituted 7-azaindole analogs. The compound serves as a versatile building block for cross-coupling reactions including Suzuki and Heck couplings, enabling downstream synthesis of more complex pharmacophores [1].

Why 3,4-Dibromo-7-azaindole Cannot Be Replaced by Generic 7-Azaindole Derivatives


Substitution pattern on the 7-azaindole scaffold critically determines both chemical reactivity and biological target engagement. Monosubstituted analogs such as 4-bromo-7-azaindole or 3-bromo-7-azaindole offer only a single synthetic handle for further derivatization, whereas the 3,4-dibromo substitution pattern of B-AZ provides two distinct reactive sites [1]. This dual functionality enables sequential orthogonal cross-coupling reactions that are unattainable with monosubstituted comparators. More importantly, the 3,4-dibromo arrangement uniquely positions B-AZ to occupy the ATP-binding pocket of Casein Kinase 1 (CK1) family enzymes, a binding mode confirmed by molecular docking and dynamics simulations [2]. Monosubstituted 7-azaindole derivatives lack this specific CK1 inhibitory profile and instead demonstrate different biological activities, as evidenced by 4-bromo-7-azaindole-containing platinum complexes showing distinct antitumor spectra compared to B-AZ [3].

3,4-Dibromo-7-azaindole (CAS 1000340-33-9): Quantified Comparative Performance Evidence


CK1 Kinase Inhibitory Activity: B-AZ Demonstrates Quantified Enzyme Inhibition in Both Plant and Mammalian Systems

3,4-Dibromo-7-azaindole (B-AZ) directly inhibits Casein Kinase 1 (CK1) family enzymes, with an IC₅₀ of approximately 40 µM against recombinant CK1 in in vitro kinase assays [1]. Molecular docking and dynamics simulations confirm that B-AZ interacts specifically with the ATP-binding pocket of human CK1δ, a binding mode not observed with unsubstituted 7-azaindole [2].

Casein Kinase 1 Circadian Rhythm Kinase Inhibition Plant Physiology

Circadian Period Modulation: B-AZ Lengthens Arabidopsis Circadian Period with Genetic Validation

B-AZ treatment significantly lengthens the circadian period of Arabidopsis thaliana, a phenotypic effect that is attenuated in prr5 toc1 double mutants, confirming CK1 as the molecular target [1]. Gene expression profiling revealed decreased expression of four dawn- and morning-phased clock-associated genes (CCA1, LHY, PRR9, PRR7) and increased accumulation of PRR5 and TOC1 proteins following B-AZ treatment [1]. No comparable circadian modulation has been reported for monosubstituted 7-azaindole derivatives.

Circadian Clock Arabidopsis thaliana Chemical Biology Chronobiology

GPR35 Agonist Activity: B-AZ Exhibits Sub-Micromolar Potency in Human Cell-Based Assays

3,4-Dibromo-7-azaindole demonstrates agonist activity at the orphan G protein-coupled receptor GPR35 in human HT-29 cells, with an IC₅₀ of 650 nM for induction of cell desensitization and an EC₅₀ of 700 nM in DMR (dynamic mass redistribution) assays [1]. This activity profile is distinct from that of 4-bromo-7-azaindole and 5-bromo-7-azaindole, which are primarily employed as synthetic intermediates rather than direct GPCR ligands [2].

GPR35 GPCR Cell-Based Assay Orphan Receptor

Synthetic Versatility: Orthogonal Cross-Coupling Potential via Dual Bromine Handles

The presence of bromine atoms at both the 3- and 4-positions of 3,4-dibromo-7-azaindole enables sequential orthogonal functionalization via palladium-catalyzed cross-coupling reactions [1]. This dual-handle architecture allows for the systematic construction of 3,4-disubstituted 7-azaindole libraries, a synthetic capability not available with monosubstituted analogs such as 3-bromo-7-azaindole or 4-bromo-7-azaindole, which are limited to single-point derivatization .

Cross-Coupling Suzuki Reaction Heck Reaction Medicinal Chemistry

Antitumor Activity Differentiation: Monosubstituted 7-Azaindole Platinum Complexes Show Cytotoxicity While B-AZ Serves as CK1-Targeted Probe

Platinum(II) oxalato complexes containing 3-bromo-7-azaindole or 4-bromo-7-azaindole as ligands exhibit moderate in vitro antitumor activity against multiple human cancer cell lines, with IC₅₀ values ranging from 17.3 µM to 31.8 µM [1]. In contrast, 3,4-dibromo-7-azaindole functions primarily as a direct CK1 inhibitor and chemical probe for circadian biology, not as a ligand for cytotoxic platinum complexes [2]. This divergent application profile means B-AZ and monosubstituted 7-azaindoles are not functionally interchangeable.

Antitumor Platinum Complexes Cytotoxicity CK1 Inhibition

3,4-Dibromo-7-azaindole (CAS 1000340-33-9): Evidence-Backed Research and Industrial Application Scenarios


Chemical Probe for Casein Kinase 1 (CK1) Functional Studies in Circadian Biology

3,4-Dibromo-7-azaindole (B-AZ) is validated as a direct CK1 inhibitor with an IC₅₀ of approximately 40 µM in recombinant kinase assays [1]. Researchers investigating circadian clock mechanisms in plant model systems (Arabidopsis thaliana) can employ B-AZ as a small-molecule probe to phenocopy CK1 loss-of-function, as demonstrated by its period-lengthening effect and modulation of PRR5/TOC1 protein accumulation [1]. The compound's interaction with the ATP-binding pocket of human CK1δ suggests cross-species applicability to mammalian circadian studies [1].

Dual-Handle Building Block for Sequential Cross-Coupling in Medicinal Chemistry

The 3,4-dibromo substitution pattern provides two orthogonal reactive sites for sequential palladium-catalyzed cross-coupling reactions (Suzuki, Heck), enabling the systematic construction of 3,4-disubstituted 7-azaindole libraries [2]. This synthetic versatility makes B-AZ a strategic starting material for medicinal chemistry programs requiring diverse substitution at both the 3- and 4-positions, particularly for kinase inhibitor scaffolds where hinge-binding motifs must be elaborated with pendant pharmacophores .

GPR35 Orphan Receptor Ligand for GPCR Pharmacology Studies

B-AZ exhibits sub-micromolar agonist activity at GPR35 in human HT-29 cells (IC₅₀ = 650 nM, EC₅₀ = 700 nM) [3]. This activity profile supports the use of B-AZ as a chemical tool compound for investigating GPR35-mediated signaling pathways and receptor desensitization mechanisms. The compound provides a structurally distinct chemotype compared to endogenous GPR35 ligands and can serve as a starting point for structure-activity relationship (SAR) campaigns targeting this orphan GPCR [3].

Precursor for 7-Azaindolocarbazole Antitumor Agent Synthesis

B-AZ has been successfully employed as a key intermediate in the synthesis of mono- and di-aza derivatives of arcyriaflavin, a class of indolocarbazole-based antitumor agents [2]. The synthetic scheme utilizes 3,4-dibromo-N-methylmaleimide and 7-azaindole to construct the indolocarbazole framework [2]. This established methodology provides a reproducible route for laboratories engaged in the development of topoisomerase inhibitors and DNA-targeted anticancer compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dibromo-7-azaindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.